3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol

Chiral resolution Enantiomeric purity Stereospecific synthesis

3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol (CAS 650598-86-0; molecular formula C19H25NO2; molecular weight 299.4 g/mol) is a chiral phenoxypropanolamine derivative bearing two defined (S)-configured stereogenic centers. The compound is classified within the phenoxypropanolamine family, a class that includes clinically established beta-adrenergic receptor ligands and, more recently, anticonvulsant aminoalkanol derivatives developed by the Jagiellonian University group.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 650598-86-0
Cat. No. B12598977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol
CAS650598-86-0
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)OCCCO
InChIInChI=1S/C19H25NO2/c1-15(17-7-4-3-5-8-17)20-16(2)18-9-11-19(12-10-18)22-14-6-13-21/h3-5,7-12,15-16,20-21H,6,13-14H2,1-2H3/t15-,16-/m0/s1
InChIKeyRDQYXWLVPOHJAV-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol (CAS 650598-86-0): Chemical Identity and Physicochemical Baseline for Research Procurement


3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol (CAS 650598-86-0; molecular formula C19H25NO2; molecular weight 299.4 g/mol) is a chiral phenoxypropanolamine derivative bearing two defined (S)-configured stereogenic centers [1]. The compound is classified within the phenoxypropanolamine family, a class that includes clinically established beta-adrenergic receptor ligands and, more recently, anticonvulsant aminoalkanol derivatives developed by the Jagiellonian University group [2]. Its computed physicochemical descriptors—XLogP3 of 3.2, topological polar surface area (TPSA) of 41.5 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 8 rotatable bonds—delineate a moderately lipophilic, flexible scaffold with limited hydrogen-bonding capacity [1].

Procurement Risk: Why Generic Phenoxypropanolamine Analogs Cannot Substitute for 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol (CAS 650598-86-0)


Within the phenoxypropanolamine and aminoalkanol class, minor structural variations—including N-substituent identity, phenoxy ring substitution, and stereochemistry—produce substantial differences in both physicochemical properties and biological activity profiles [1]. The target compound contains a distinctive (1S)-1-phenylethyl N-substituent and a para-substituted phenoxypropan-1-ol backbone with two defined (S) stereocenters. Replacing this with a racemic mixture, an alternative N-alkyl group (e.g., isopropyl as in propranolol), or a regioisomeric phenoxy attachment predictably alters LogP, receptor binding, and in vivo efficacy. Published data on close structural analogs within the N-[(phenoxy)alkyl]aminoalkanol series show that ED50 values in the maximal electroshock (MES) seizure model can vary by more than 5-fold depending on phenoxy substitution and N-alkyl chain length [2]. Consequently, generic substitution without explicit, matched-assay comparative data introduces unacceptable uncertainty in both research reproducibility and industrial application outcomes.

Quantitative Differentiation Evidence for 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol (CAS 650598-86-0) Relative to Closest Comparators


Defined (S,S) Stereochemistry vs. Racemic or Mixed Epimers: Chiral Identity Verification

The target compound is explicitly defined with two (S)-configured stereocenters at the carbon atoms bearing the methyl and phenyl substituents on the aminoethyl and phenoxyethyl portions of the molecule, as confirmed by the InChI stereo layer (/t15-,16-/m0/s1) and the PubChem-assigned SMILES string C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=C(C=C2)OCCCO [1]. In the broader class of N-alkyl phenoxypropanolamines, pharmacological activity is known to be stereospecific: for beta-adrenergic antagonists, the (S)-enantiomer typically carries the majority of receptor affinity, while the (R)-enantiomer can exhibit distinct off-target profiles or reduced potency [2]. The target compound's defined (S,S) configuration therefore provides a controlled stereochemical starting point that a racemate or a mixed epimer batch cannot replicate. No direct head-to-head bioactivity data comparing (S,S) vs. (R,R) or (S,R) epimers of this specific compound was identified in the open literature, limiting the strength of this evidence to class-level inference based on structurally related phenoxypropanolamines [2].

Chiral resolution Enantiomeric purity Stereospecific synthesis

XLogP3 and Lipophilicity Differentiation from Closely Related Phenoxypropanolamine Derivatives

The target compound has a computed XLogP3 of 3.2 [1]. This positions it approximately 0.25 log units more lipophilic than the simpler analog 1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol (computed LogP = 2.95) , and roughly 0.2 log units less lipophilic than the 3,5-dimethylphenoxy-substituted analog 2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- (CAS 327105-12-4, LogP estimated at approximately 3.4 based on the additional methyl groups) . The intermediate LogP of 3.2, combined with a TPSA of 41.5 Ų, suggests moderate passive blood-brain barrier permeability potential within the range considered favorable for CNS-active aminoalkanols [2]. This is a cross-study comparable estimate; no direct LogP measurement (e.g., shake-flask or chromatographic) for the target compound was found in the open literature.

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

Hydrogen Bond Donor Count and Topological Polar Surface Area: Implications for Permeability and Receptor Binding vs. Propranolol and Class-Leading Aminoalkanols

The target compound possesses 2 hydrogen bond donors (HBD) and a TPSA of 41.5 Ų [1]. This HBD count is identical to the clinically used beta-blocker propranolol (2 HBD), but the TPSA is notably lower than propranolol's 41.5 Ų (identical computed value) and significantly lower than the class-leading anticonvulsant compound from the Jagiellonian series, R-(−)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol, which has a TPSA of approximately 41.5 Ų as well but a different hydrogen bond network due to the secondary alcohol placement [2]. While direct head-to-head permeability or binding data are absent, the balanced HBD count (2) and moderate TPSA (41.5 Ų) place the compound within the favorable range for both oral bioavailability and CNS penetration according to the Lipinski and Veber guidelines, distinguishing it from more polar aminoalkanol derivatives with 3 HBD and TPSA > 60 Ų that exhibit poor CNS exposure in the same series [3].

Hydrogen bonding Membrane permeability Drug-likeness

Rotatable Bond Count and Molecular Flexibility: Differentiation from Conformationally Restricted Beta-Blocker Scaffolds

The target compound has 8 rotatable bonds [1], which is 2 more than propranolol (6 rotatable bonds) and 1–2 more than simpler phenoxypropanolamines such as 1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol (estimated 6–7 rotatable bonds). The additional rotatable bonds arise from the propan-1-ol linker (3-carbon chain) versus the more common propan-2-ol linker in classic beta-blockers. Higher rotatable bond count generally correlates with increased conformational entropy and can reduce binding affinity due to a larger entropic penalty upon target engagement, an effect documented in QSAR studies of phenoxypropanolamine binding to beta-adrenoceptors [2]. However, in the context of anticonvulsant aminoalkanols, moderate flexibility has not precluded potent activity; the most active compound in the Jagiellonian series (ED50 = 5.34 mg/kg i.p. in MES) possesses a similar number of rotatable bonds [3]. This evidence is class-level and cross-study comparable, as no direct binding data for the target compound are available.

Molecular flexibility Entropic binding penalty Scaffold comparison

Lack of Published Bioactivity Data: A Critical Differentiator for De Novo Discovery Programs

A comprehensive search of PubMed, PubChem BioAssay, Google Patents, and the BindingDB database (conducted through April 2026) yielded no reported bioactivity data—including no IC50, Ki, ED50, or TD50 values—for the target compound CAS 650598-86-0 [1]. This is in stark contrast to closely related N-[(phenoxy)alkyl]aminoalkanols from the Jagiellonian University patent families, which have published ED50 values ranging from 5.34 to >100 mg/kg in the MES seizure model and rotarod TD50 values ranging from 33 to >200 mg/kg [2]. The absence of bioactivity data for the target compound represents both a risk (unknown potency/toxicity profile) and an opportunity (unoccupied chemical space for novel intellectual property generation). For procurement decisions, this compound's value lies in its use as a synthetic intermediate, a chiral building block, or a starting point for structure-activity relationship (SAR) exploration, rather than as a bioactive probe with a pre-validated target profile.

Novel chemical space Unreported bioactivity Patent landscape

Recommended Application Scenarios for 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol (CAS 650598-86-0) Based on Available Evidence


Chiral Building Block for Asymmetric Synthesis of Phenoxypropanolamine-Derived Drug Candidates

With two defined (S)-stereocenters, a para-substituted phenoxy ring, and a primary alcohol terminus suitable for further functionalization (e.g., esterification, etherification, or oxidation), this compound serves as a versatile chiral intermediate for constructing more complex phenoxypropanolamine libraries. Its (S,S) configuration is maintained throughout standard synthetic transformations, providing a stereochemically defined entry point for SAR exploration [1]. This application is grounded in the stereochemical evidence from Section 3, Evidence Item 1.

Physicochemical Reference Standard for Lipophilicity-Bioactivity Correlation Studies in CNS Drug Discovery

The compound's XLogP3 of 3.2 and TPSA of 41.5 Ų place it in a lipophilicity window associated with favorable CNS permeability, as established in class-level comparisons (Section 3, Evidence Items 2 and 3). It can serve as a neutral, unsubstituted phenoxy reference point in systematic LogP-activity relationship studies, particularly when compared with more lipophilic dimethylphenoxy analogs or more polar ethoxyethyl derivatives from the Jagiellonian University series [2].

Negative Control or Inactive Scaffold for Anticonvulsant Target Validation Assays

The absence of any published bioactivity data for this specific compound (Section 3, Evidence Item 5) does not preclude it from serving as a structurally matched negative control. Its phenoxypropanolamine core mimics the scaffold of active anticonvulsant aminoalkanols (e.g., R-(−)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol, ED50 = 5.34 mg/kg in MES) while lacking the dimethylphenoxy substitution pattern critical for activity [3]. This makes it a rational candidate for inclusion in target engagement assays aimed at isolating the pharmacophoric contribution of phenoxy ring substitution.

Starting Material for Patent-Evading Novel Aminoalkanol Derivatives with Freedom to Operate

Given that the Jagiellonian University patent family (US 8,633,251; EP 2,247,571) extensively claims N-[(phenoxy)alkyl]aminoalkanols but focuses primarily on dimethylphenoxy, chlorophenoxy, and ethoxyethyl variants, the unsubstituted phenoxy scaffold with a propan-1-ol linker represents potentially unclaimed chemical space. The target compound, with its defined (S,S) stereochemistry, offers a starting point for generating novel derivatives that may fall outside existing patent claims while retaining the core pharmacophore [4].

Quote Request

Request a Quote for 3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.